molecular formula C11H11ClFN B2834836 (3-Fluoronaphthalen-1-yl)methanamine hydrochloride CAS No. 2089257-95-2

(3-Fluoronaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B2834836
CAS No.: 2089257-95-2
M. Wt: 211.66
InChI Key: CDYPXYLVNSJRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H10FN·HCl. It is a derivative of naphthalene, where a fluorine atom is substituted at the third position and a methanamine group is attached to the first position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoronaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 3-nitronaphthalene.

    Reduction: The nitro group in 3-nitronaphthalene is reduced to form 3-aminonaphthalene.

    Fluorination: The amino group in 3-aminonaphthalene is replaced with a fluorine atom to form 3-fluoronaphthalene.

    Aminomethylation: 3-fluoronaphthalene undergoes aminomethylation to form (3-Fluoronaphthalen-1-yl)methanamine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors for nitration, reduction, and fluorination steps, followed by batch processing for aminomethylation and hydrochloride formation .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoronaphthalen-1-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoronaphthalen-1-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloronaphthalen-1-yl)methanamine hydrochloride
  • (3-Bromonaphthalen-1-yl)methanamine hydrochloride
  • (3-Iodonaphthalen-1-yl)methanamine hydrochloride

Uniqueness

(3-Fluoronaphthalen-1-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

IUPAC Name

(3-fluoronaphthalen-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN.ClH/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYPXYLVNSJRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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